1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse pharmacological activities, including antiepileptic, anticonvulsive, and fungicidal properties . The compound’s structure features a pyrrolidine ring and a pyridine moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione typically involves a Mannich reaction. The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature environment to ensure the desired product yield .
Chemical Reactions Analysis
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a subject of study in various biological assays.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Industry: The compound is investigated for its potential use as a corrosion inhibitor in industrial processes
Mechanism of Action
The mechanism of action of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can act as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-[(Pyridin-4-ylamino)methyl]pyrrolidine-2,5-dione: Similar in structure but with the pyridine moiety at a different position, leading to different chemical and biological properties.
1-[(Pyridin-3-ylamino)methyl]pyrrolidine-2,5-dione: Another isomer with distinct properties due to the position of the pyridine ring. These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications.
Properties
IUPAC Name |
1-[(pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-4-5-10(15)13(9)7-12-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSVMQBWCVYVBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.